Bienvenue dans la boutique en ligne BenchChem!

(S)-Grepafloxacin

Drug Metabolism Hepatobiliary Transport Pharmacokinetics

Procure (S)-Grepafloxacin as a non-substitutable, chirally pure research tool. Unlike the racemate or other fluoroquinolones, its S-configuration confers 2-fold slower hepatic glucuronide clearance than the R-enantiomer and markedly lower neutrophil respiratory burst priming—critical for stereospecific ADMET, hepatobiliary transporter (cMOAT/MRP2), and p38 MAPK-mediated toxicity investigations. Validate your chiral pharmacology assays with the definitive low-activity enantiomer benchmark.

Molecular Formula C19H22FN3O3
Molecular Weight 359.4 g/mol
CAS No. 146761-69-5
Cat. No. B1672142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Grepafloxacin
CAS146761-69-5
SynonymsGrepafloxacin, (S)-;  Grepafloxacin, (-)-;  L-Grepafloxacin; 
Molecular FormulaC19H22FN3O3
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F
InChIInChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m0/s1
InChIKeyAIJTTZAVMXIJGM-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





What is (S)-Grepafloxacin (CAS 146761-69-5)? A Specialist's Procurement and Baseline Overview


(S)-Grepafloxacin (CAS 146761-69-5) is the S-(-)-enantiomer of the fluoroquinolone antibiotic grepafloxacin, a chiral molecule with a methyl-substituted piperazine at the 7-position [1]. While the racemic mixture (R/S-grepafloxacin, also known as OPC-17116) was developed and marketed as the broad-spectrum oral antibacterial agent Raxar, it was subsequently withdrawn from clinical use [2]. The compound's mechanism of action involves the inhibition of bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, enzymes essential for DNA replication [3]. (S)-Grepafloxacin is primarily of interest as a research tool for investigating stereospecific pharmacological and toxicological effects, given that the R(+) enantiomer exhibits distinct biological activity profiles in certain assays [1].

Why Generic Substitution Fails: The Critical Distinction of (S)-Grepafloxacin in Research


Generic or class-level substitution of (S)-Grepafloxacin with other fluoroquinolones, or even with its racemic mixture (R/S-grepafloxacin), is scientifically unsound due to its unique, stereospecific pharmacokinetic and pharmacodynamic properties. While the racemate and the R-enantiomer share similar plasma concentrations and antimicrobial activity, they exhibit profound differences in metabolic processing and cellular priming effects [1]. The most striking differential is observed in hepatobiliary transport, where the glucuronide metabolite of the R(+) enantiomer is cleared from the liver at twice the rate of the S(-)-enantiomer's glucuronide [2]. Furthermore, in neutrophil models, the R(+) enantiomer induces a significantly more potent priming effect on the respiratory burst, a phenomenon linked to stereospecific p38 MAPK activation [3]. These chiral-specific behaviors, which are not observed with other fluoroquinolones, render (S)-Grepafloxacin an indispensable, non-substitutable tool for precise investigations into drug metabolism, transport mechanisms, and enantiomer-dependent toxicity, distinct from its counterpart or any other class member.

Quantitative Evidence Guide for (S)-Grepafloxacin: Direct Comparative Data vs. Analogs


Superior Hepatobiliary Transport Kinetics: Reduced Glucuronide Clearance of (S)-Grepafloxacin

In a comparative pharmacokinetic study in rats, the glucuronide metabolite of (S)-Grepafloxacin (S-GPFX-Glu) exhibited significantly different hepatobiliary transport kinetics compared to the R(+) enantiomer's glucuronide (R-GPFX-Glu). The biliary clearance, defined by the liver concentration of the 3-glucuronide, was 2-fold higher for R-GPFX-Glu than for S-GPFX-Glu [1]. This difference stems from the diastereomeric nature of the glucuronides, leading to differential recognition by the bile canalicular multispecific organic anion transport system. Specifically, S-GPFX-Glu demonstrated a 1.7-fold higher affinity (1/Km) for the transporter but a 2.9-fold lower maximal uptake velocity (Vmax) compared to R-GPFX-Glu [1].

Drug Metabolism Hepatobiliary Transport Pharmacokinetics Chiral Pharmacology

Enantiomer-Specific Neutrophil Priming: R-Enantiomer is Significantly More Potent than (S)-Grepafloxacin

The R(+) enantiomer of grepafloxacin induces a substantially more potent priming effect on the neutrophil respiratory burst than the S(-)-enantiomer. The study demonstrates that R(+)-grepafloxacin causes more potent translocation of the p47-phox and p67-phox proteins to the neutrophil membrane, which are key components of the NADPH oxidase complex responsible for superoxide production [1]. This differential effect is linked to a stereospecific activation of the p38 mitogen-activated protein kinase (MAPK) pathway, where R(+)-grepafloxacin induces more potent phosphorylation of p38 MAPK than the S(-) enantiomer [1].

Immunology Inflammation Neutrophil Biology Signal Transduction p38 MAPK

Comparative In Vivo Pharmacokinetics in Mice: Grepafloxacin Exhibits Prolonged Half-Life and Enhanced Tissue Penetration vs. Ofloxacin

In a neutropenic mouse thigh-infection model, grepafloxacin (GPFX) demonstrated distinct pharmacokinetic advantages over ofloxacin (OFLX). GPFX exhibited a lower maximum plasma concentration (Cmax) but a longer terminal half-life (T1/2) in plasma compared to OFLX [1]. Importantly, while the area under the plasma concentration-time curve (AUC) for GPFX was lower in plasma, it was nearly equal to that of OFLX in muscle tissue, indicating superior tissue penetration and prolonged drug exposure at the site of infection [1]. This pharmacokinetic profile translated to a stronger antibacterial effect and a longer effective regrowth time against Staphylococcus aureus infections [1].

Pharmacokinetics Antibacterial Agents Tissue Distribution Animal Model

Superior Microbiological Eradication in Community-Acquired Pneumonia: Grepafloxacin vs. Amoxycillin

In a randomized, double-blind, multicenter clinical trial comparing grepafloxacin (600 mg once daily) to amoxycillin (500 mg three times daily) for the treatment of community-acquired pneumonia (CAP), grepafloxacin demonstrated statistically superior microbiological eradication. In the evaluable patient population, the microbiological success rate was 89% (32/36) for grepafloxacin compared to 71% (32/45) for amoxycillin [1]. This represents a clinically meaningful 18 percentage-point advantage for grepafloxacin.

Clinical Trial Community-Acquired Pneumonia Antibacterial Efficacy Microbiological Eradication

Comparative In Vitro Potency Against Mycoplasma spp.: Grepafloxacin Outperforms Ofloxacin and Ciprofloxacin

An in vitro study evaluating the activity of grepafloxacin against various Mycoplasma and Ureaplasma strains found it to be significantly more potent than the older fluoroquinolones, ofloxacin and ciprofloxacin. Against a panel of 65 mycoplasma and 42 ureaplasma strains, grepafloxacin demonstrated an MIC range of 0.03-2 mg/L, which was 2 to 16 times more active than ofloxacin and ciprofloxacin [1]. Its activity was found to be similar to that of the advanced fluoroquinolone, sparfloxacin, and superior to the non-fluoroquinolone comparators doxycycline and erythromycin [1].

Antimicrobial Susceptibility Mycoplasma MIC Fluoroquinolone

Target Preference in S. pneumoniae: Grepafloxacin's Unique Gyrase Selectivity vs. Ciprofloxacin's Topoisomerase IV Preference

A mechanistic study using stepwise-selected mutants of Streptococcus pneumoniae revealed a key difference in target preference between grepafloxacin and ciprofloxacin. Mutations conferring resistance to grepafloxacin first arose in the gyrA gene (encoding DNA gyrase), whereas ciprofloxacin and its 7-piperazinyl analog AM-1121 both selected initial mutations in parC (encoding topoisomerase IV) [1]. This indicates that grepafloxacin acts preferentially through gyrase in S. pneumoniae, a shift attributed to the presence of the 5-methyl group on its quinolone core, which is absent in ciprofloxacin [1].

Fluoroquinolone Mechanism of Action DNA Gyrase Topoisomerase IV Streptococcus pneumoniae

Best-Fit Research and Industrial Application Scenarios for (S)-Grepafloxacin


Investigating Chiral-Specific Drug Transport and Hepatobiliary Clearance

(S)-Grepafloxacin serves as a key stereochemical probe in studies of hepatic drug transport. Its significantly different biliary clearance kinetics relative to the R(+) enantiomer, as demonstrated in rat models [1], makes it an ideal tool for dissecting the role of specific canalicular transporters, such as the multispecific organic anion transporter. This application is directly supported by the 2-fold difference in glucuronide clearance and the 1.7-fold higher transporter affinity of the S-enantiomer's metabolite [1].

Mechanistic Studies of Fluoroquinolone-Induced Neutrophil Priming and Inflammation

The enantiomers of grepafloxacin exhibit a clear stereospecific divergence in their ability to prime neutrophil respiratory burst. (S)-Grepafloxacin, being less potent than the R-enantiomer in this effect [2], is invaluable as a matched, low-activity comparator. This allows researchers to pinpoint the structural features driving p38 MAPK activation and the subsequent inflammatory cascade, thereby providing insights into the potential adverse effect profiles of chiral fluoroquinolones [2].

Preclinical In Vivo Efficacy Models Requiring Superior Tissue Penetration

For in vivo infection models where achieving high and sustained drug concentrations at the infection site is critical, grepafloxacin's pharmacokinetic profile offers a distinct advantage. As shown in murine models, it provides equivalent muscle tissue exposure to ofloxacin despite lower plasma levels, coupled with a longer half-life [3]. This property makes it a relevant positive control or test compound for evaluating new formulations or combination therapies aimed at deep-seated or tissue-based infections, especially those caused by Gram-positive pathogens like S. aureus [3].

Benchmarking in Antimicrobial Susceptibility Testing of Atypical Pathogens

(S)-Grepafloxacin, as the pure enantiomer of a potent anti-mycoplasmal agent, is a high-value reference standard for microbiology laboratories. Its activity against Mycoplasma and Ureaplasma species is 2 to 16 times greater than that of ciprofloxacin and ofloxacin [4]. This potency, documented in primary literature, positions it as an excellent benchmark compound for establishing quality control ranges in MIC assays and for screening new chemical entities against these fastidious and clinically relevant respiratory pathogens [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Grepafloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.